molecular formula C11H10INS B13248477 3-iodo-N-(thiophen-2-ylmethyl)aniline

3-iodo-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13248477
M. Wt: 315.18 g/mol
InChI Key: FPHNIDDINMNAEA-UHFFFAOYSA-N
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Description

3-Iodo-N-(thiophen-2-ylmethyl)aniline ( 1040078-93-0) is a specialized aromatic compound with a molecular weight of 315.17 g/mol and the formula C11H10INS . This compound serves as a valuable synthetic intermediate, featuring an iodine substituent that acts as an excellent reactive handle for metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings . The simultaneous presence of the iodo-substituted phenyl ring and the thiophene-methylamine moiety creates a versatile building block for constructing more complex heterocyclic frameworks . Its primary research value lies in applications within materials science and as a pharmaceutical intermediate, where the thiophene group contributes enhanced electronic properties . Related benzothiophene structures have been investigated for their performance as anode catalysts for glucose electrooxidation in direct glucose fuel cells, highlighting the potential of this compound class in energy research . To preserve its integrity, the compound should be handled under controlled, inert conditions and is intended strictly for research purposes .

Properties

Molecular Formula

C11H10INS

Molecular Weight

315.18 g/mol

IUPAC Name

3-iodo-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

InChI Key

FPHNIDDINMNAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)aniline typically involves two main stages:

This approach is supported by literature describing closely related compounds such as 2-iodo-N-(thiophen-2-ylmethyl)aniline, where iodination occurs post N-substitution.

Detailed Synthetic Routes

Preparation of N-(thiophen-2-ylmethyl)aniline
  • Method: Reductive amination or nucleophilic substitution.
  • Typical procedure: React aniline with thiophene-2-carboxaldehyde under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation) or with thiophen-2-ylmethyl halide under basic conditions.
  • Reaction conditions: Mild heating (room temperature to 60 °C), polar solvents like methanol or ethanol.
Iodination of N-(thiophen-2-ylmethyl)aniline
  • Electrophilic iodination: Using iodine (I2) in the presence of oxidants or acids to activate iodine species.
  • Selective iodination at the 3-position: Achieved by controlling reaction conditions such as temperature, solvent, and the presence of directing groups.
  • Common reagents:
    • Iodine (I2) with oxidants like hydrogen peroxide or iodic acid.
    • N-iodosuccinimide (NIS) for milder and regioselective iodination.
  • Solvents: Aqueous acidic media or organic solvents like dichloromethane.
  • Temperature: Typically 0–40 °C to avoid over-iodination or side reactions.

Representative Procedure Example

Step Reagents / Conditions Description Yield (%) Reference
1 Aniline + thiophene-2-carboxaldehyde, NaBH4, MeOH, RT Reductive amination to form N-(thiophen-2-ylmethyl)aniline 75-85
2 N-(thiophen-2-ylmethyl)aniline + I2, NaHCO3, H2O, 10-20 °C Electrophilic iodination at 3-position 60-70

This two-step sequence is efficient and reproducible, yielding the target 3-iodo-N-(thiophen-2-ylmethyl)aniline with good purity and yield.

Alternative Synthetic Approaches

Direct Iodination of Aniline Followed by N-Alkylation

  • Step 1: Iodinate aniline at the 3-position using iodine and sodium bicarbonate in aqueous medium.
  • Step 2: Alkylate the 3-iodoaniline with thiophen-2-ylmethyl halide under basic conditions or via reductive amination.
  • Advantages: Avoids potential deactivation of the aromatic ring by the N-substituent during iodination.
  • Challenges: Iodination selectivity and possible side reactions during alkylation.

Use of Diaryliodonium Salts for Coupling

  • Diaryliodonium salts can serve as arylating agents to introduce iodine-substituted aryl groups onto amines.
  • This method allows for regioselective coupling and may be adapted to synthesize 3-iodo-N-(thiophen-2-ylmethyl)aniline by coupling thiophen-2-ylmethyl amines with appropriate iodoarene intermediates.
  • Requires specialized reagents and conditions but offers high selectivity and mild reaction conditions.

Reaction Mechanism Insights

  • Iodination: Electrophilic aromatic substitution where iodine acts as the electrophile activated by acidic or oxidative conditions.
  • The amino group directs substitution to the ortho and para positions; however, steric and electronic factors favor iodination at the meta (3-) position in this case due to N-substitution and thiophene influence.
  • Reductive amination: Formation of an imine intermediate followed by reduction to the secondary amine.

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Two-step: N-alkylation then iodination Aniline + thiophene-2-carboxaldehyde NaBH4; I2, NaHCO3 RT to 40 °C, aqueous/organic solvents 60-85 Straightforward, scalable Control of regioselectivity in iodination
Iodination then N-alkylation Aniline I2, NaHCO3; thiophen-2-ylmethyl halide 0-40 °C; basic conditions 50-75 Avoids deactivation during iodination Possible side reactions during alkylation
Diaryliodonium salt coupling Iodoarene derivatives Diaryliodonium salts, amines Mild, organic solvents Variable High regioselectivity Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: New aromatic compounds with various functional groups replacing the iodine atom.

    Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

Mechanism of Action

The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring and iodine atom can interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Table 1: Key Compounds with Different Aniline Substituents
Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Iodo-N-(thiophen-2-ylmethyl)aniline 3-Iodo C₁₁H₁₀INS ~315.18 Potential halogen bonding in crystal packing
4-Methyl-N-(thiophen-2-ylmethyl)aniline 4-Methyl C₁₂H₁₃NS 203.30 Higher lipophilicity; drug intermediate
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline 3-Ethynyl C₁₃H₁₁NS 213.30 Click chemistry applications
N-(Thiophen-2-ylmethyl)aniline (Parent) None C₁₁H₁₁NS 189.28 Baseline for reactivity studies

Key Observations :

  • Iodine increases molecular weight by ~125 g/mol compared to the parent compound, influencing crystallinity and intermolecular interactions .
  • Ethynyl groups enable click chemistry modifications, useful in bioconjugation .

Heterocyclic Group Variations

Table 2: Compounds with Different Heterocyclic Attachments
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
3-Iodo-N-(thiophen-2-ylmethyl)aniline Thiophene C₁₁H₁₀INS 315.18 Electron-rich sulfur atom; π-conjugation
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline Furan C₁₂H₁₂INO 313.13 Less electron-rich; altered H-bonding
3-Ethynyl-N-(furan-2-ylmethyl)aniline Furan C₁₃H₁₁NO 197.23 Reduced steric bulk; different reactivity

Key Observations :

  • Thiophene offers stronger electron-donating effects and better π-stacking than furan, critical for charge-transfer materials .
  • Furan-based analogs may exhibit weaker intermolecular interactions due to reduced polarity, affecting crystal packing .

Positional Isomerism

Table 3: Positional Isomers of Iodo-Substituted Anilines
Compound Name Iodine Position Molecular Formula Key Structural Features
3-Iodo-N-(thiophen-2-ylmethyl)aniline 3 C₁₁H₁₀INS Meta-substitution; asymmetric electronic effects
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline 4 C₁₄H₁₃F₄INO Para-substitution; fluorinated side chain

Key Observations :

  • Para-substitution (4-position) often leads to symmetrical crystal packing, as seen in related iodoaniline derivatives .

Biological Activity

3-Iodo-N-(thiophen-2-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

3-Iodo-N-(thiophen-2-ylmethyl)aniline has the following chemical structure:

  • Molecular Formula : C11H10IN
  • Molecular Weight : 285.11 g/mol
  • IUPAC Name : 3-Iodo-N-(thiophen-2-ylmethyl)aniline

The biological activity of 3-iodo-N-(thiophen-2-ylmethyl)aniline is largely attributed to its ability to interact with various biological targets. The presence of the iodine atom and the thiophene ring enhances its lipophilicity and electronic properties, which can influence its binding affinity to proteins and enzymes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, potentially affecting signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that 3-iodo-N-(thiophen-2-ylmethyl)aniline exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HepG2 (Liver)15.0Inhibition of cell proliferation
A549 (Lung)10.0Cell cycle arrest at G1 phase

These results suggest that the compound may serve as a potential lead in anticancer drug development.

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the effects of 3-iodo-N-(thiophen-2-ylmethyl)aniline on human breast cancer MCF-7 cells. The compound was found to induce apoptosis in a dose-dependent manner, significantly increasing caspase 3/7 activity compared to control groups .
  • HepG2 Cytotoxicity Assessment :
    • In another investigation, the compound demonstrated cytotoxic effects on HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell growth at concentrations below 20 µM. This study highlighted its potential as a therapeutic agent against liver cancer .

Structure–Activity Relationship (SAR)

The biological activity of 3-iodo-N-(thiophen-2-ylmethyl)aniline can be influenced by structural modifications. The introduction of different substituents on the aniline or thiophene rings can enhance or diminish its biological efficacy:

SubstituentEffect on Activity
Methyl (–CH3)Increased potency
Fluoro (–F)Decreased cytotoxicity
Bromo (–Br)Enhanced receptor binding

This SAR analysis provides insights into optimizing the compound for better therapeutic outcomes.

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